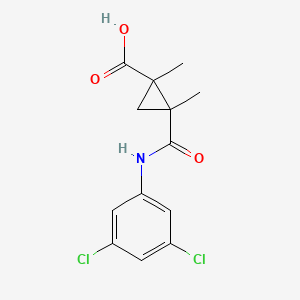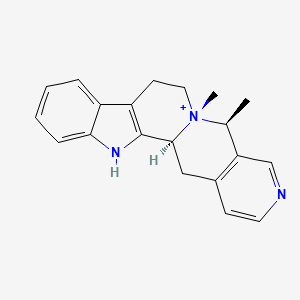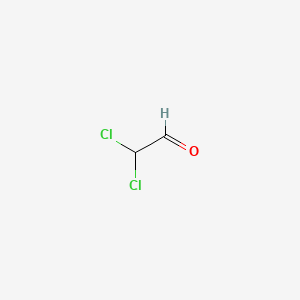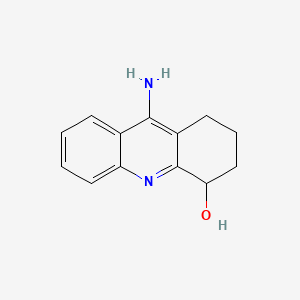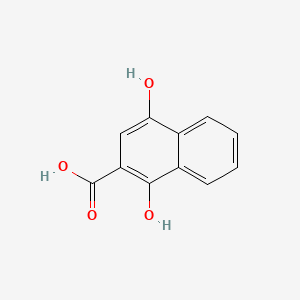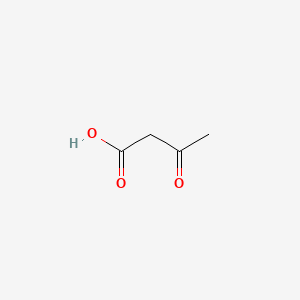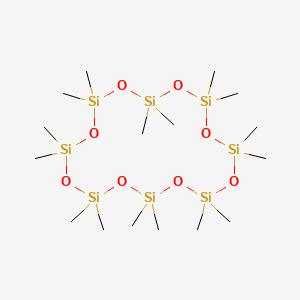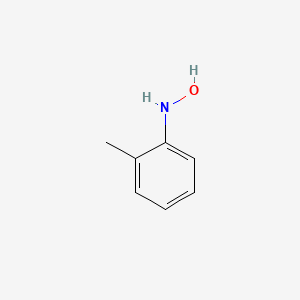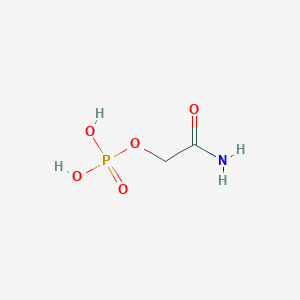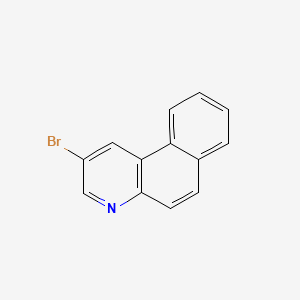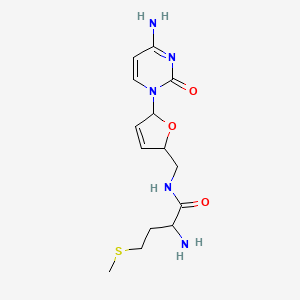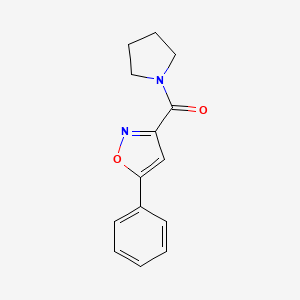
(5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone is a heteroarene and an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Sodium Channel Blocking Agents
A study by Malik and Khan (2014) explored derivatives of (5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone for their anticonvulsant activities. One such compound exhibited potent anticonvulsant effects, surpassing the reference drug phenytoin, and was also found to influence sodium channels in vitro, suggesting a potential mechanism of action for anticonvulsant effects (Malik & Khan, 2014).
Antimicrobial Activity
Kumar et al. (2012) synthesized derivatives of (5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone and assessed their antimicrobial efficacy. The study found that these compounds, particularly those with a methoxy group, demonstrated significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Optical and Luminescent Properties
Volpi et al. (2017) investigated 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized via a one-pot condensation method, which included compounds related to (5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone. These compounds showed remarkable Stokes' shift range and quantum yields, indicating their potential use in the development of luminescent materials (Volpi et al., 2017).
Crystal Structure Analysis
Cao et al. (2010) synthesized and analyzed the crystal structure of a compound similar to (5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone, providing insights into the structural attributes that may influence the chemical and physical properties of these compounds (Cao et al., 2010).
Anti-inflammatory Activity
Research by Arunkumar et al. (2009) synthesized and evaluated novel pyrazole derivatives of gallic acid, which are structurally related to (5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone, for anti-inflammatory activity. The study demonstrated significant anti-inflammatory effects in vivo (Arunkumar et al., 2009).
Eigenschaften
Produktname |
(5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
(5-phenyl-1,2-oxazol-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H14N2O2/c17-14(16-8-4-5-9-16)12-10-13(18-15-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
InChI-Schlüssel |
JDBDMIPWPHEKEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



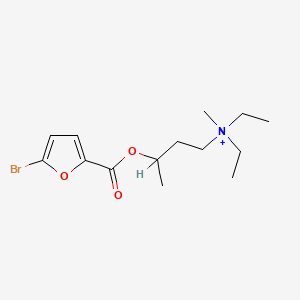
![2-[1-(Diaminomethylidenehydrazinylidene)butan-2-ylideneamino]guanidine](/img/structure/B1201454.png)
